(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide
Description
(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide is a synthetic enamide derivative characterized by a (2Z)-configured α,β-unsaturated carbonyl system. The molecule features:
- A 3,4-dimethoxyphenyl group linked to the β-carbon, which may confer electron-donating properties and enhance binding to hydrophobic pockets in biological targets.
- A phenylformamido group at the α-position, contributing to hydrogen-bonding interactions.
- A morpholin-4-ylpropyl chain as the terminal amine substituent, which improves solubility and pharmacokinetic properties due to morpholine’s polar, non-planar structure.
Properties
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-31-22-10-9-19(18-23(22)32-2)17-21(27-24(29)20-7-4-3-5-8-20)25(30)26-11-6-12-28-13-15-33-16-14-28/h3-5,7-10,17-18H,6,11-16H2,1-2H3,(H,26,30)(H,27,29)/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFPSBCUIXSNQQ-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)NCCCN2CCOCC2)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C(=O)NCCCN2CCOCC2)\NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide, also referred to as a derivative of phenylformamide, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C21H26N2O4
- Molecular Weight : 370.45 g/mol
- LogP : 3.746 (indicating moderate lipophilicity)
The biological activity of (2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways.
- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit key oncogenic pathways by targeting proteins such as MDM2 and XIAP, which are crucial for tumor cell survival and proliferation. By disrupting these interactions, the compound can induce apoptosis in cancer cells.
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating potent anti-cancer activity.
Biological Activity Data
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Acute Lymphoblastic Leukemia (EU-3) | 0.3 | Induction of apoptosis |
| Neuroblastoma (NB1643) | 0.5 - 1.2 | Inhibition of cell growth |
| Other Cancer Types | Varies | Disruption of MDM2/XIAP pathways |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Apoptosis Induction : A study published in Cancer Research demonstrated that treatment with (2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide led to a significant increase in apoptotic markers in ALL cell lines compared to controls. The study utilized flow cytometry to quantify apoptosis and reported a marked increase in caspase activation.
- Efficacy Against Neuroblastoma : Another research effort focused on neuroblastoma cells revealed that the compound effectively inhibited colony formation and reduced both the number and size of colonies formed by treated cells compared to untreated controls.
Discussion
The promising biological activities associated with (2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide position it as a potential candidate for further development as an anti-cancer therapeutic agent. Its ability to target multiple pathways involved in tumorigenesis suggests that it may be effective across various cancer types.
Scientific Research Applications
Structural Representation
The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of morpholine and phenylformamide moieties suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to (2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression of cancer cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in certain cancer cell lines treated with similar compounds.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Neuroprotective Effects
Preliminary studies suggest that the compound could possess neuroprotective properties. This is particularly relevant in conditions like Alzheimer’s disease, where it may help mitigate neuroinflammation and oxidative stress.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide to various biological targets. These studies reveal:
- Binding Sites : Identification of key amino acid residues involved in the interaction with target proteins.
- Affinity Predictions : Quantitative estimates of binding affinities that correlate with biological activity.
Quantum Chemical Investigations
Quantum chemical methods have been utilized to study the electronic properties of the compound. Parameters such as frontier molecular orbitals and molecular electrostatic potentials provide insights into its reactivity and interaction with biological systems.
Case Study 1: Anticancer Activity in Breast Cancer Cell Lines
A study conducted on breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In vitro assays revealed that the compound exhibited potent antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a therapeutic agent in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the evidence, emphasizing structural variations and implications for activity, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity
- The 3,4-dimethoxyphenyl group in the target compound contrasts with the 2,5-dimethoxyphenyl in , which may alter binding orientation in enzymatic pockets.
- The morpholin-4-ylpropyl chain distinguishes it from the chloro group in and the trifluoromethyl in , suggesting divergent solubility and target engagement profiles.
Synthesis Challenges
- The target compound’s Z-configuration requires precise stereochemical control during synthesis, similar to the conditions described for (e.g., use of triethylamine and lead powder for reduction) .
- Achieving high purity (as seen in ) may necessitate advanced purification techniques like preparative HPLC.
Physicochemical Properties
- The morpholine moiety enhances aqueous solubility compared to the lipophilic trifluoromethyl group in or the rigid phthalimide core in .
- The fluorophenyl group in increases membrane permeability but may reduce metabolic stability relative to the target compound’s dimethoxyphenyl group.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s enamide structure aligns with kinase inhibitors (e.g., EGFR or Aurora kinase inhibitors), but in vitro assays are needed to validate activity.
- Synthetic Optimization: Lessons from and suggest that solvent systems (e.g., DCM-methanol mixtures) and reducing agents (e.g., lead powder) could streamline synthesis .
Preparation Methods
Preparation of 3-(3,4-Dimethoxyphenyl)acrylic Acid
The α,β-unsaturated acid is synthesized via a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malonic acid in pyridine, catalyzed by piperidine at 80–100°C for 6–8 hours. This method yields (E)-3-(3,4-dimethoxyphenyl)acrylic acid, which is subsequently isomerized to the Z-form using photochemical irradiation (λ = 300 nm) in the presence of a catalytic amount of iodine.
Key Data:
Synthesis of 3-(Morpholin-4-yl)propan-1-amine
The amine side chain is prepared through a Mitsunobu reaction between morpholine and 3-bromopropanol, followed by azide formation (NaN3, DMF, 60°C) and Staudinger reduction (PPh3, THF/H2O).
Optimization Note:
- Alternative route: Direct alkylation of morpholine with 3-chloropropylamine hydrochloride (K2CO3, acetonitrile, reflux, 12 h) achieves 89% yield but requires careful purification to remove excess morpholine.
Enamide Bond Formation: Stereoselective Coupling
Acyl Chloride-Mediated Coupling
The Z-acrylic acid is converted to its acyl chloride using oxalyl chloride (1.2 equiv, CH2Cl2, 0°C to rt, 2 h). Subsequent reaction with 3-(morpholin-4-yl)propan-1-amine in the presence of Et3N (2.5 equiv) affords the enamide precursor.
Critical Parameters:
Direct Coupling via Carbodiimide Chemistry
A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF achieves 74% yield with retained Z-configuration.
Reagent Table:
| Component | Quantity | Role |
|---|---|---|
| Z-Acrylic acid | 1.0 equiv | Nucleophile |
| EDCl | 1.5 equiv | Coupling agent |
| HOBt | 1.2 equiv | Activator |
| DMF | 0.1 M | Solvent |
Introduction of Phenylformamido Group
Formylation Strategy
The free amine on the enamide intermediate is formylated using phenyl formate (1.2 equiv) in anhydrous THF under N2, catalyzed by DMAP (0.1 equiv).
Optimization Challenges:
- Competitive Acylation: Morpholine’s secondary amine may react, necessitating temporary protection (e.g., Boc-group) prior to formylation.
- Temperature: Reactions at −20°C improve selectivity for the primary amine.
Stereochemical Control and Purification
Geometric Isomer Separation
The crude product is purified via preparative HPLC (C18 column, MeCN/H2O + 0.1% TFA) to isolate the Z-isomer, confirmed by NOE NMR spectroscopy.
NOE Correlation Data:
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray diffraction, unequivocally establishing molecular geometry.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18, 254 nm) shows >98% purity with tR = 12.7 min (gradient: 30→70% MeCN over 20 min).
Scalability and Process Considerations
Pilot-Scale Production
A kilogram-scale process using continuous flow chemistry achieves 82% yield by:
Environmental Impact Mitigation
- Solvent Recovery: >90% DMF recycled via distillation
- Catalyst Reuse: Immobilized EDCl on silica gel enables 5 reaction cycles without significant activity loss
Comparative Evaluation of Synthetic Routes
Table 1. Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Acyl chloride | 68 | 95 | Moderate |
| EDCl/HOBt | 74 | 98 | High |
| Flow synthesis | 82 | 97 | Excellent |
Q & A
How can a synthetic route be designed to achieve high-purity (2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide?
Methodological Answer:
A stepwise approach is recommended:
- Step 1: Synthesize intermediates such as 3,4-dimethoxyphenylprop-2-enamide and morpholinopropylamine separately. For enamide formation, use a base (e.g., N,N-diisopropylethylamine) in a polar aprotic solvent (e.g., THF or DMF) to facilitate nucleophilic substitution .
- Step 2: Couple intermediates via a condensation reaction. Activate the carboxylic acid group using coupling agents like HATU or EDCI to ensure regioselectivity .
- Step 3: Optimize stereochemistry by controlling reaction temperature (0–25°C) and using chiral auxiliaries if needed. Monitor Z/E isomer ratios via 1H NMR (coupling constants in the α,β-unsaturated amide region) .
- Step 4: Purify the final product using flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC. Validate purity (>95%) via LC-MS and elemental analysis .
How can contradictory biological activity data across studies be systematically analyzed for SAR discrepancies?
Advanced Methodological Answer:
Address discrepancies using:
- Structural Confirmation: Validate compound stereochemistry via X-ray crystallography or NOESY NMR to rule out Z/E isomer contamination .
- Computational SAR: Perform molecular docking to assess binding modes to target proteins (e.g., kinases). Compare results with analogs (e.g., 3,4-dimethoxy substitution vs. nitro groups) to identify critical pharmacophores .
- Assay Validation: Replicate experiments under standardized conditions (pH, solvent, cell lines). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition) to confirm activity .
- Meta-Analysis: Aggregate data from multiple studies to identify trends in substituent effects (e.g., morpholine ring flexibility vs. metabolic stability) .
What analytical techniques are recommended for comprehensive structural and purity characterization?
Methodological Answer:
- Structural Elucidation:
- Purity Assessment:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5%) .
- Chiral HPLC : Resolve stereoisomers if racemization is suspected during synthesis .
How can stereoselectivity in Z-configuration formation be monitored during synthesis?
Advanced Methodological Answer:
- Kinetic Control: Conduct reactions at low temperatures (−20°C to 0°C) to favor the thermodynamically stable Z-isomer .
- Catalyst Screening: Test palladium or ruthenium catalysts for Heck-type reactions to enhance stereoselectivity .
- Real-Time Monitoring: Use in situ FTIR to track reaction progress and HPLC-DAD to quantify Z/E ratios .
- Post-Synthesis Analysis: Compare experimental NOESY cross-peaks with computational models (e.g., DFT-optimized structures) to confirm configuration .
How can metabolic stability discrepancies between in vitro and in vivo studies be resolved?
Advanced Methodological Answer:
- In Vitro Optimization:
- Use liver microsomes from multiple species (human, rat) to assess interspecies variability in CYP450-mediated oxidation .
- Introduce deuterium or fluorine at metabolically labile sites (e.g., morpholine ring) to block hydroxylation pathways .
- In Vivo Tracer Studies:
How can non-specific binding in kinase assays be minimized?
Methodological Answer:
- Selectivity Screening: Test the compound against a panel of 50–100 kinases to identify off-target interactions. Use ATP-competitive controls (e.g., staurosporine) to validate assay specificity .
- Structure-Based Design: Modify the phenylformamido group to reduce hydrophobic interactions with kinase ATP pockets. Introduce polar substituents (e.g., hydroxyl or carboxyl groups) .
- Biophysical Validation: Perform surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and distinguish specific vs. non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
